molecular formula C16H16ClN5O B2479975 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938006-72-5

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No.: B2479975
CAS No.: 938006-72-5
M. Wt: 329.79
InChI Key: VPMQOZWAUIKRCV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic structure that has been explored for various biological activities.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves multiple steps. One common method includes the reaction of 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide with substituted aromatic aldehydes under reflux conditions in glacial acetic acid . The reaction mixture is then filtered, washed, and purified to obtain the desired product.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolo[3,4-b]pyridine moieties. Common reagents include halogens and alkylating agents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c1-9-7-13(16(23)20-18)14-10(2)21-22(15(14)19-9)8-11-3-5-12(17)6-4-11/h3-7H,8,18H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMQOZWAUIKRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=C(C=C3)Cl)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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